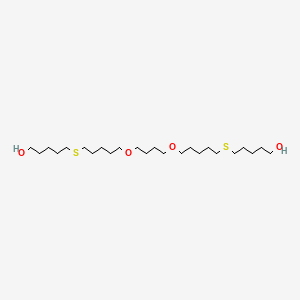
Octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester is a chemical compound with the molecular formula C10H18F2O3 It is an ester derivative of octanoic acid, featuring two fluorine atoms and a hydroxyl group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester typically involves the esterification of octanoic acid with ethanol in the presence of a catalystFor instance, the Reformatsky reaction using ethyl bromodifluoroacetate with aldehydes and ketones can yield 2,2-difluoro-3-hydroxy esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. Additionally, purification steps like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2,2-difluoro-3-oxooctanoic acid.
Reduction: Formation of 2,2-difluoro-3-hydroxy-octanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism by which octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl octanoate: Lacks the difluoro and hydroxy groups, resulting in different chemical and biological properties.
Ethyl 2,2-difluoroacetate: Contains the difluoro group but lacks the octanoic acid backbone.
3-Hydroxy-octanoic acid ethyl ester: Contains the hydroxy group but lacks
Properties
CAS No. |
92207-62-0 |
|---|---|
Molecular Formula |
C10H18F2O3 |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxyoctanoate |
InChI |
InChI=1S/C10H18F2O3/c1-3-5-6-7-8(13)10(11,12)9(14)15-4-2/h8,13H,3-7H2,1-2H3 |
InChI Key |
RDZBSQUPWMHXOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(C(=O)OCC)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




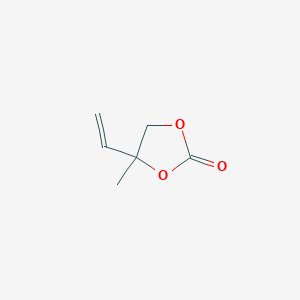
![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)

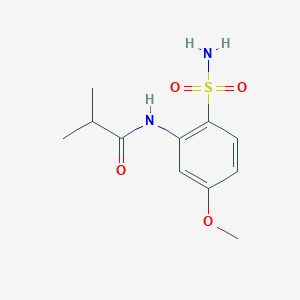
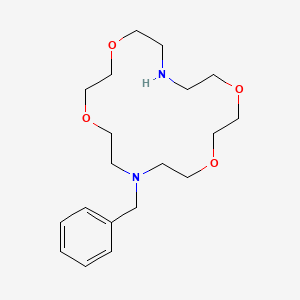

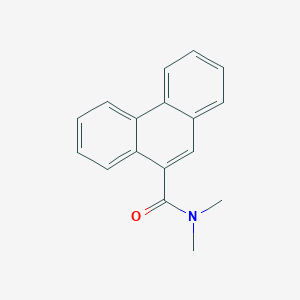

![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)
